molecular formula C16H13NO3 B14469423 N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide CAS No. 67498-64-0

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B14469423
CAS No.: 67498-64-0
M. Wt: 267.28 g/mol
InChI Key: DVEQMZMURRRUQT-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is an organic compound with a complex structure that includes a benzofuran ring and a hydroxyphenyl group

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs like 2-acetamidophenol and N-(2-hydroxyphenyl)acetamide.

Properties

CAS No.

67498-64-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

N-[2-(2-hydroxyphenyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C16H13NO3/c1-10(18)17-15-12-7-3-5-9-14(12)20-16(15)11-6-2-4-8-13(11)19/h2-9,19H,1H3,(H,17,18)

InChI Key

DVEQMZMURRRUQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=CC=C3O

Origin of Product

United States

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